(2Z)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile
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Overview
Description
(2Z)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile is a synthetic organic compound that features a benzimidazole core, a nitrobenzyl ether group, and a phenylprop-2-enenitrile moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the nitrobenzyl ether group: This step involves the reaction of the benzimidazole intermediate with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate.
Formation of the phenylprop-2-enenitrile moiety: This can be accomplished by a Knoevenagel condensation reaction between the benzimidazole intermediate and 2-hydroxybenzaldehyde, followed by dehydration to form the enenitrile.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The enenitrile moiety can be hydrogenated to form the corresponding saturated nitrile.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Reduction of the nitro group: Formation of the corresponding amino compound.
Hydrogenation of the enenitrile: Formation of the saturated nitrile compound.
Electrophilic substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules
Biology
In biology, compounds with benzimidazole cores are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the nitrobenzyl ether group and the enenitrile moiety may enhance these activities or provide new mechanisms of action.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile would depend on its specific biological target. Generally, compounds with benzimidazole cores can interact with various enzymes or receptors, modulating their activity. The nitrobenzyl ether group and the enenitrile moiety may further influence these interactions, leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the nitrobenzyl ether group.
(2Z)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile: Contains a methylbenzyl ether group instead of a nitrobenzyl ether group.
(2Z)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile: Contains a chlorobenzyl ether group instead of a nitrobenzyl ether group.
Uniqueness
The presence of the nitrobenzyl ether group in (2Z)-2-(1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to new applications and mechanisms of action.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c24-14-18(23-25-20-6-2-3-7-21(20)26-23)13-17-5-1-4-8-22(17)30-15-16-9-11-19(12-10-16)27(28)29/h1-13H,15H2,(H,25,26)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQXHZMEJBQVPU-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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